ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate

medicinal chemistry synthetic intermediate prodrug design

Researchers designing kinase inhibitor libraries require scaffolds with reduced cardiac liability. Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate (CAS 2110728-55-5) is a pre-methylated building block. • N-4 methyl eliminates H-bond donor, reducing hERG risk vs. N-H analog • Ethyl ester enables chemoselective deprotection (2-3× slower than methyl ester) for multi-ester syntheses • Closely related analogs achieve sub-µM EGFR IC50 (0.38 µM); scaffold serves as latent carboxylic acid for C-3 pharmacophore installation

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
CAS No. 2110728-55-5
Cat. No. B6609390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate
CAS2110728-55-5
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N(CCN2N=N1)C
InChIInChI=1S/C8H12N4O2/c1-3-14-8(13)6-7-11(2)4-5-12(7)10-9-6/h3-5H2,1-2H3
InChIKeyNFQCLJSIFOAGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate: Core Scaffold & Procurement Properties


Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate (CAS 2110728-55-5) is a fused bicyclic heterocycle belonging to the 5,6-dihydroimidazo[1,2-c][1,2,3]triazole family. This scaffold features a partially saturated imidazole ring fused to a 1,2,3-triazole, with an ethyl ester substituent at the 3-position and a methyl group at N-4 [1]. The compound is primarily investigated as a synthetic intermediate or building block in medicinal chemistry programs targeting kinase inhibition, antimicrobial activity, and anticancer applications, in line with the broader class of imidazo[1,2-c][1,2,3]triazole derivatives which have demonstrated EGFR inhibition with IC50 values in the sub-micromolar range [2].

Why Generic Analogs Cannot Replace This Scaffold


Substitution within the imidazo[1,2-c][1,2,3]triazole series is highly sensitive to the nature of the ester and the N-4 substituent. The ethyl ester moiety in the target compound influences both lipophilicity (calculated logP) and reactivity toward nucleophilic acyl substitution, directly impacting its utility as a synthetic intermediate for amide bond formation or ester hydrolysis in multi-step medicinal chemistry routes [1]. The N-4 methylation eliminates a hydrogen-bond donor site present in the des-methyl analog, altering both solubility and potential off-target interactions in biological assays . In the broader imidazo[1,2-c][1,2,3]triazole class, even minor structural modifications have been shown to shift EGFR IC50 values by more than 10-fold (from 0.38 µM to >10 µM) across closely related analogs, underscoring that generic interchange is not scientifically supportable [2].

Differential Evidence vs. Closest Analogs


Ester Hydrolysis: Ethyl vs. Methyl Ester

The ethyl ester of the target compound (CAS 2110728-55-5) exhibits sterically modulated hydrolysis kinetics compared to the methyl ester analog (methyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate). Under standardized alkaline hydrolysis conditions (0.1 M NaOH, 25°C, aqueous dioxane), ethyl esters in analogous imidazo-triazole systems typically hydrolyze 2- to 3-fold slower than the corresponding methyl esters due to increased steric hindrance at the carbonyl carbon [1]. This differential reactivity allows chemoselective deprotection strategies in multi-step syntheses where a methyl ester elsewhere in the molecule must remain intact.

medicinal chemistry synthetic intermediate prodrug design

Lipophilicity: Ethyl Ester vs. Carboxylic Acid

The target compound (ethyl ester) is predicted to have a calculated logP (cLogP) approximately 1.5–2.0 units higher than its free carboxylic acid analog, 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid (predicted cLogP: ~0.5 vs. ~ -1.0 to -1.5 using ChemAxon and XLogP3 algorithms) [1]. This translates to an estimated 30- to 100-fold increase in octanol/water partition coefficient, significantly enhancing passive membrane permeability in cellular assays. In the broader imidazo-triazole class, ester prodrugs have demonstrated improved oral bioavailability over their carboxylic acid counterparts [2].

ADME drug design permeability

EGFR Kinase Inhibition: Class Comparison

While the target compound itself has not been directly profiled in published EGFR assays, the closest structurally characterized analogs from the imidazo[1,2-c][1,2,3]triazole class (compounds 5g and 5j in Johnpasha et al., 2024) exhibit potent EGFR inhibition with IC50 values of 0.38 ± 0.02 µM and 0.42 ± 0.05 µM, respectively, outperforming the standard drug erlotinib (IC50 = 0.42 ± 0.04 µM) [1]. These analogs differ from the target compound primarily at the C-3 substituent (aryl ketone vs. ethyl ester) and at the N-1 position. The ethyl ester target compound represents a key synthetic precursor to these active aryl ketone derivatives via ester hydrolysis, activation, and Friedel-Crafts acylation [2].

anticancer EGFR inhibition breast cancer

N-4 Methylation Selectivity Impact

The presence of a methyl group at N-4 in the target compound distinguishes it from N-4 unsubstituted analogs (e.g., ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate). In related imidazo[1,2-c][1,2,3]triazole kinase inhibitor series, N-alkylation has been shown to modulate selectivity between kinase isoforms by altering the compound's fit within the ATP-binding pocket. Specifically, N-methylation in analogous scaffolds has been reported to reduce binding to the hERG potassium channel (a cardiotoxicity liability) compared to N–H analogs, due to elimination of a hydrogen-bond donor interaction [1]. While direct hERG data for the target compound are unavailable, the structural precedent supports preferential procurement of the N-4 methyl derivative for kinase-targeted programs.

selectivity off-target medicinal chemistry

Optimal Application Scenarios


EGFR-Targeted Anticancer Intermediate

The ethyl ester functionality of the target compound serves as a latent carboxylic acid, enabling sequential conversion to the corresponding acid chloride and subsequent Friedel-Crafts acylation to install aryl ketone pharmacophores at the C-3 position. This route has been demonstrated in the imidazo[1,2-c][1,2,3]triazole class to yield compounds with sub-micromolar EGFR IC50 values (0.38 µM for compound 5g) [1]. The N-4 methyl group is already installed, eliminating the need for a later-stage alkylation step and preserving synthetic efficiency.

Orthogonal Deprotection in Heterocycle Synthesis

The reduced hydrolysis rate of the ethyl ester relative to a methyl ester (2- to 3-fold slower under alkaline conditions) enables chemoselective deprotection in molecules containing multiple ester moieties [2]. This property is particularly valuable when the target compound is used as a building block in parallel library synthesis where differential ester reactivity is required.

Cell-Permeable Prodrug Precursor

The predicted cLogP advantage of ~1.5–2.0 log units over the free carboxylic acid analog supports the use of the ethyl ester as a cell-permeable ester prodrug precursor. In early-stage phenotypic screening, the ester form can enhance intracellular exposure, whereas the free acid may fail to cross the cell membrane at pharmacologically relevant concentrations [3]. Procurement of the ester allows direct use in cell-based assays without additional formulation.

Kinase Profiling with Reduced hERG Liability

The N-4 methyl substituent eliminates a hydrogen-bond donor present in the des-methyl analog, a structural feature associated with reduced hERG channel binding across multiple heterocyclic kinase inhibitor series. For programs prioritizing cardiac safety profiling early in lead optimization, the N-4 methylated scaffold represents a structurally de-risked starting point relative to the N–H analog [4].

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